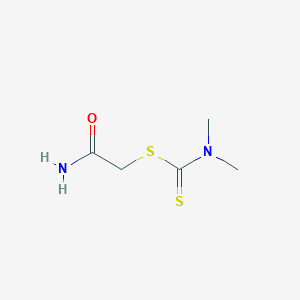
(2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group, an oxo group, and a dimethylcarbamodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate typically involves the reaction of ethyl chloroformate with N,N-dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions
(2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of redox states and the inhibition of key metabolic enzymes.
類似化合物との比較
Similar Compounds
(2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate: shares similarities with other carbamodithioate compounds, such as:
Uniqueness
- This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylcarbamodithioate moiety is particularly noteworthy for its role in modulating the compound’s properties.
特性
CAS番号 |
816-75-1 |
|---|---|
分子式 |
C5H10N2OS2 |
分子量 |
178.3 g/mol |
IUPAC名 |
(2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C5H10N2OS2/c1-7(2)5(9)10-3-4(6)8/h3H2,1-2H3,(H2,6,8) |
InChIキー |
YVDBHZMPCSXUHG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)SCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















